molecular formula C12H17N3O B11826245 1-(2-(6-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11826245
M. Wt: 219.28 g/mol
InChI Key: VOLMXRSWWMQGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(6-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound that features a pyrrolidine ring and a pyridine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 6-(methylamino)pyridine with a pyrrolidine derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

1-(2-(6-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(6-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
  • 1-(3-(Methylamino)pyrrolidin-1-yl)ethan-1-one hydrochloride
  • 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)ethanone

Uniqueness

1-(2-(6-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring and the presence of the methylamino group. This structural uniqueness can lead to different biological activities and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

1-[2-[6-(methylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C12H17N3O/c1-9(16)15-7-3-4-11(15)10-5-6-12(13-2)14-8-10/h5-6,8,11H,3-4,7H2,1-2H3,(H,13,14)

InChI Key

VOLMXRSWWMQGJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=CN=C(C=C2)NC

Origin of Product

United States

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